Daprodustat

Catalog No.
S525024
CAS No.
960539-70-2
M.F
C19H27N3O6
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daprodustat

CAS Number

960539-70-2

Product Name

Daprodustat

IUPAC Name

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid

Molecular Formula

C19H27N3O6

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24)

InChI Key

RUEYEZADQJCKGV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO (3mg/mL), not in water

Synonyms

GSK1278863; GSK 1278863; GSK-1278863; Daprodustat

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O

The exact mass of the compound Daprodustat (GSK1278863) is 393.18999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (3mg/mL), not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Daprodustat is a highly selective, orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stabilizes HIF-1α and HIF-2α subunits by mimicking the endogenous co-factor 2-oxoglutarate [1]. In procurement and laboratory contexts, Daprodustat is distinguished by its short terminal half-life, high cellular potency, and highly specific CYP2C8-mediated metabolism [2]. These properties make it a critical benchmark material for evaluating transient HIF activation, erythropoiesis modeling, and specific pharmacokinetic interactions, differentiating it from longer-acting or less selective in-class alternatives.

Substituting Daprodustat with other HIF-PH inhibitors like Roxadustat introduces significant experimental variables due to divergent pharmacokinetic and target-binding profiles. For instance, Roxadustat's substantially longer half-life (12–13 hours) leads to prolonged HIF stabilization, which can trigger off-target angiogenic or metabolic gene expression in biological models [1]. Furthermore, Daprodustat's distinct metabolic routing (95% CYP2C8) means that using a substitute compound will completely alter the drug-drug interaction landscape and clearance dynamics in pharmacological assays[2]. Finally, the inherent poor aqueous solubility of the Daprodustat free base necessitates the procurement of specific, optimized crystalline forms (such as Form CS1) to ensure reproducible dissolution; generic, uncharacterized amorphous powders often fail to achieve the required assay concentrations [3].

Superior Cellular Potency in HIF-1α Induction

In comparative luciferase-based hypoxia response element (HRE) reporter assays, Daprodustat demonstrates significantly higher cellular potency for HIF-1α induction than its primary in-class comparator, Roxadustat. After 16 hours of cell treatment, Daprodustat achieved an EC50 of 0.8 µM, whereas Roxadustat required an EC50 of 5.1 µM to achieve comparable induction[1].

Evidence DimensionEC50 for HIF-1α induction (HRE reporter assay)
Target Compound Data0.8 µM
Comparator Or BaselineRoxadustat: 5.1 µM
Quantified Difference6.3-fold lower EC50 (higher potency)
ConditionsLuciferase-based HRE reporter assay, 16-hour cell treatment

Allows researchers to achieve robust HIF-1α target engagement at significantly lower concentrations, minimizing off-target solvent toxicity in cell-based assays.

Optimized Pharmacokinetic Clearance for Transient Activation

Daprodustat exhibits a markedly shorter terminal elimination half-life compared to Roxadustat. In healthy models, Daprodustat's half-life is approximately 4 hours, whereas Roxadustat persists for 12–13 hours[1]. This rapid clearance profile prevents prolonged, unremitting HIF stabilization.

Evidence DimensionTerminal elimination half-life
Target Compound Data~4 hours
Comparator Or BaselineRoxadustat: 12–13 hours
Quantified DifferenceApproximately 66-70% shorter half-life
ConditionsIn vivo pharmacokinetic profiling (healthy subjects)

The shorter half-life enables precise 'hit-and-run' pathway activation, reducing the risk of off-target gene expression associated with chronic HIF stabilization.

Highly Specific CYP2C8 Metabolic Routing

Unlike broad-spectrum metabolized analogs, Daprodustat is metabolized almost exclusively by a single cytochrome P450 enzyme. In vitro profiling confirms that CYP2C8 contributes 95% to its metabolism, with only a minor 5% contribution from CYP3A4 [1]. This distinct metabolic pathway is a critical parameter for ADME screening.

Evidence DimensionCYP450 enzyme contribution to metabolism
Target Compound Data95% CYP2C8, 5% CYP3A4
Comparator Or BaselineBroad-spectrum metabolized HIF-PHIs
Quantified DifferenceNear-exclusive (95%) reliance on a single CYP isoform
ConditionsIn vitro metabolic profiling

Provides a highly controlled, predictable variable for pharmacokinetic modeling and CYP2C8-specific drug-drug interaction (DDI) studies.

Crystalline Form Optimization for Aqueous Dissolution

The inherent poor aqueous solubility of the Daprodustat free base can compromise assay reproducibility. However, specific optimized crystalline forms (such as Form CS1) have been developed, characterized by distinct X-ray powder diffraction peaks at 2θ values of 6.4°, 7.5°, and 17.2° [1]. Procuring these defined crystalline forms ensures superior solid-state stability and predictable in vitro dissolution compared to uncharacterized amorphous powders.

Evidence DimensionSolid-state stability and dissolution reproducibility
Target Compound DataDefined crystalline forms (e.g., Form CS1 with specific XRD peaks)
Comparator Or BaselineUncharacterized amorphous Daprodustat free base
Quantified DifferenceReproducible dissolution kinetics and enhanced solid-state stability
ConditionsX-ray powder diffraction (CuKα radiation) and in vitro dissolution testing

Procuring validated crystalline forms is essential to overcome the compound's poor aqueous solubility, ensuring batch-to-batch consistency in formulation and dosing.

Transient HIF Pathway Activation Models

Due to its short terminal half-life of approximately 4 hours, Daprodustat is the optimal choice for cellular and animal models requiring episodic rather than continuous HIF stabilization. This allows researchers to study physiological hypoxia responses without triggering the chronic angiogenic or metabolic pathways often activated by longer-acting agents like Roxadustat [1].

CYP2C8 Drug-Drug Interaction (DDI) Screening

Because Daprodustat is metabolized 95% by CYP2C8, it serves as an excellent primary substrate benchmark in ADME/Tox assays. It is specifically procured to evaluate the inhibitory or inductive effects of co-administered experimental compounds on the CYP2C8 pathway[2].

High-Potency In Vitro Erythropoiesis Assays

With an EC50 of 0.8 µM for HIF-1α induction, Daprodustat is highly effective in cell-based HRE reporter assays and primary renal cell cultures. It is prioritized when high-potency induction of endogenous erythropoietin is required at sub-micromolar concentrations to minimize solvent-induced cellular toxicity[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

393.18998559 Da

Monoisotopic Mass

393.18998559 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JVR38ZM64B

Drug Indication

Daprodustat is a hypoxia-inducible factor prolyl hydroxylase (HIF PH) inhibitor indicated for the treatment of anemia due to chronic kidney disease in adults who have been receiving dialysis for at least four months. The US prescribing information for daprodustat indicates that the drug was not shown to improve quality of life, fatigue, or patient well-being. It is not advised to be used as a substitute for transfusion in patients requiring immediate correction of anemia. It is also not indicated in patients not on dialysis.
Treatment of anaemia due to chronic disorders

Livertox Summary

Daprodustat is an orally available small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase that is used to treat the anemia of chronic renal disease in patients on dialysis. Daprodustat is associated with a low rate of transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Prolyl-Hydroxylase Inhibitors
Hematologic Agents

Mechanism of Action

Chronic kidney disease (CKD) is associated with several complications, including anemia. The development of anemia in patients with CKD is mostly due to the kidneys' inability to produce a sufficient amount of erythropoietin (EPO). Daprodustat is a potent reversible inhibitor of hypoxia-inducible factor (HIF)-prolyl hydroxylase (PH) 1, PH2 and PH3, with an IC50 in the low nM range. By inhibiting HIF-PHDs, daprodustat promotes the stabilization and nuclear accumulation of HIF-1α and HIF-2α transcription factors. HIF-α translocates to the nucleus and binds to hypoxia response elements (HREs) on DNA to promote the production of EPO as well as proteins involved in iron uptake, mobilization, and transport. Ultimately, erythropoiesis is increased, iron transport is upregulated, and circulating Hb levels are elevated.

Absorption Distribution and Excretion

Daprodustat exposure generally increases in a dose-proportional manner over the range of therapeutic doses. Steady-state concentrations are achieved within 24 hours of dosing. Following oral administration, daprodustat is readily absorbed with a median time to peak concentration (Tmax) in healthy subjects ranging from one to four hours. The absolute bioavailability of daprodustat is 65%. Administration of daprodustat with a high-fat or high-calorie meal did not significantly alter daprodustat exposure compared to administration in the fasted state.
Within seven days of an oral dose of radiolabeled daprodustat, 74% of the radioactivity was recovered in the feces, and 21% of the radioactivity was recovered in the urine. Approximately 99.5% of the dose was excreted as oxidative metabolites, with the remaining fraction representing the unchanged parent drug.
Daprodustat has an approximately equal distribution between plasma and blood cells (blood:plasma ratio of 1.23). Following intravenous dosing, the volume of distribution at steady-state in healthy subjects is 14.3 L.
Mean clearance from plasma was 18.9 L/h, which correlates to blood clearance of 15 L/h and equates to a hepatic extraction of approximately 18%.

Metabolism Metabolites

_In vitro_, daprodustat is primarily metabolized by CYP2C8 (95% contribution), with a minor contribution by CYP3A4 (5%). Following oral or intravenous administration of radiolabeled daprodustat to healthy adults, approximately 40% of the total circulating radioactivity in plasma was daprodustat, and the remaining 60% was metabolites. The parent drug is the principal circulating component in plasma. Of the six metabolites of daprodustat that were characterized, the major metabolites were M2 (GSK2391220), M3 (GSK2506104), and M13 (GSK2531401), with each metabolite accounting for more than 10% of circulating radioactivity in plasma. In humans, each metabolite circulates primarily as a single stereoisomeric form. _In vitro_ and non-clinical studies suggest that these identified metabolites have a comparable pharmacological activity to the parent drug; however, the extent of the pharmacological contribution of each metabolite is unknown.

Wikipedia

Daprodustat

FDA Medication Guides

JESDUVROQ
DAPRODUSTAT
TABLET;ORAL
GLAXOSMITHKLINE
02/01/2023

Biological Half Life

The terminal elimination half-life of daprodustat ranges from one to four hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Schmid H, Jelkmann W (August 2016). "Investigational therapies for renal disease-induced anemia". Expert Opinion on Investigational Drugs. 25 (8): 901–16. doi:10.1080/13543784.2016.1182981. PMID 27122198. S2CID 32493057.

Ariazi JL, Duffy KJ, Adams DF, Fitch DM, Luo L, Pappalardi M, et al. (December 2017). "Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia". The Journal of Pharmacology and Experimental Therapeutics. 363 (3): 336–347. doi:10.1124/jpet.117.242503. PMID 28928122.

"GSK receives first regulatory approval for Duvroq (daprodustat) in Japan for patients with anaemia due to chronic kidney disease" (Press release). GSK. 29 June 2020.

Thevis M, Milosovich S, Licea-Perez H, Knecht D, Cavalier T, Schänzer W (August 2016). "Mass spectrometric characterization of a prolyl hydroxylase inhibitor GSK1278863, its bishydroxylated metabolite, and its implementation into routine doping controls". Drug Testing and Analysis. 8 (8): 858–63. doi:10.1002/dta.1870. PMID 26361079.

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